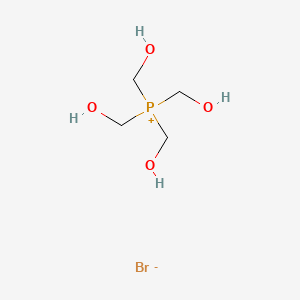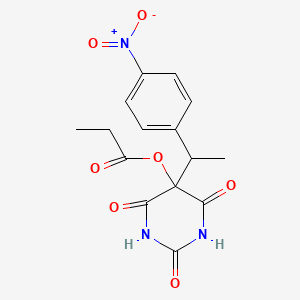
5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate: is a complex organic compound characterized by its unique structural features. It contains a nitrophenyl group, a diazinan ring, and a propanoate ester, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate typically involves multi-step organic reactions. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a series of reactions to form the diazinan ring and the propanoate ester. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted diazinan derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: Some derivatives of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] acetate
- [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] butanoate
Uniqueness: Compared to its analogs, [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate exhibits distinct reactivity due to the propanoate ester group. This functional group influences its solubility, stability, and interaction with other molecules, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
37431-54-2 |
|---|---|
Formule moléculaire |
C15H15N3O7 |
Poids moléculaire |
349.29 g/mol |
Nom IUPAC |
[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C15H15N3O7/c1-3-11(19)25-15(12(20)16-14(22)17-13(15)21)8(2)9-4-6-10(7-5-9)18(23)24/h4-8H,3H2,1-2H3,(H2,16,17,20,21,22) |
Clé InChI |
MYCZXPNRUULRDV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



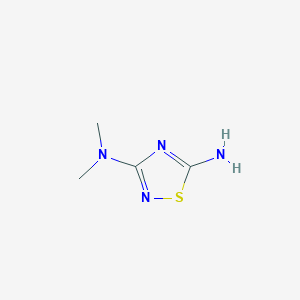
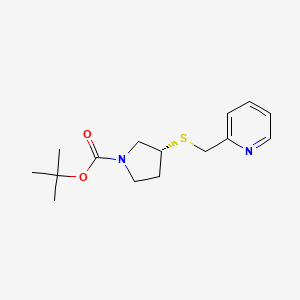
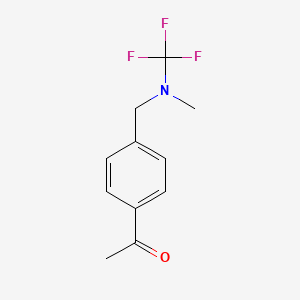
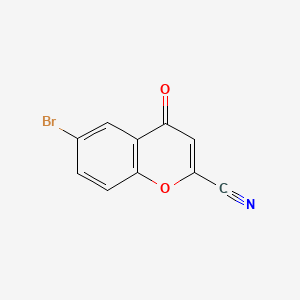

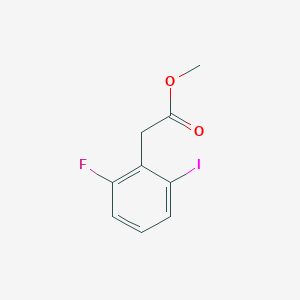
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
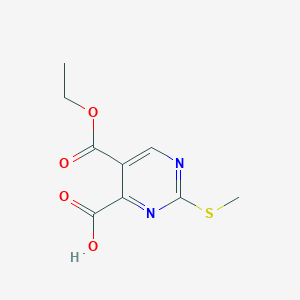
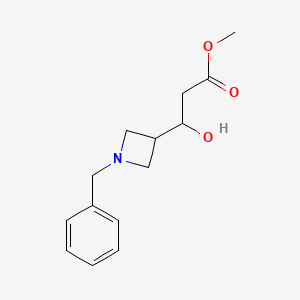
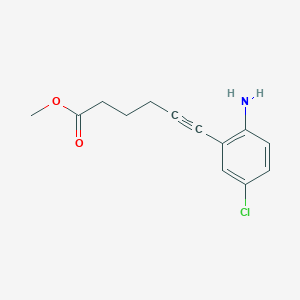
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
